2-Furancarboxamide, 5-amino- 2-Furancarboxamide, 5-amino-
Brand Name: Vulcanchem
CAS No.: 826991-03-1
VCID: VC19022409
InChI: InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8)
SMILES:
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol

2-Furancarboxamide, 5-amino-

CAS No.: 826991-03-1

Cat. No.: VC19022409

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarboxamide, 5-amino- - 826991-03-1

Specification

CAS No. 826991-03-1
Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
IUPAC Name 5-aminofuran-2-carboxamide
Standard InChI InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8)
Standard InChI Key ALGFWZVMMXNXBZ-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)N)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-Furancarboxamide, 5-amino- belongs to the class of heterocyclic aromatic compounds, featuring a furan ring substituted with an amino group at the 5-position and a carboxamide group at the 2-position. Its IUPAC name, 5-aminofuran-2-carboxamide, reflects this substitution pattern. Key physicochemical properties include:

PropertyValue
Molecular FormulaC5H6N2O2\text{C}_5\text{H}_6\text{N}_2\text{O}_2
Molecular Weight126.11 g/mol
CAS Registry Number826991-03-1
Canonical SMILESC1=C(OC(=C1)N)C(=O)N
SolubilitySoluble in polar solvents

The compound’s planar furan ring and electron-rich oxygen atom facilitate interactions with biological targets, while the carboxamide group enhances hydrogen-bonding potential .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the furan ring protons (δ 6.2–7.1 ppm) and the amine group (δ 5.8 ppm). High-resolution mass spectrometry (HRMS) aligns with the molecular ion peak at m/z 126.11.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2-Furancarboxamide, 5-amino- typically involves functionalization of the furan ring. A common approach includes:

  • Amination: Introduction of an amino group at the 5-position via nitration followed by reduction.

  • Carboxamide Formation: Reaction of furan-2-carboxylic acid with ammonia or amines under catalytic conditions.

For example, treatment of 5-nitrofuran-2-carboxylic acid with H2/Pd-C\text{H}_2/\text{Pd-C} yields 5-aminofuran-2-carboxylic acid, which is subsequently converted to the carboxamide using thionyl chloride and ammonium hydroxide.

Structural Derivatives

Modifications to the core structure, such as alkylation of the amine or substitution on the furan ring, have been explored to enhance bioactivity. Derivatives like 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide exhibit improved antiviral activity (EC50_{50} = 1.25 µM against H5N1) .

Biological Activities and Mechanisms

Anticancer Activity

2-Furancarboxamide, 5-amino- demonstrates cytotoxicity against cancer cell lines by targeting topoisomerase II, an enzyme critical for DNA replication. Inhibition disrupts DNA relaxation, leading to apoptosis. In HCT-116 colorectal cancer cells, derivatives of this compound show growth inhibition (GI50_{50} = 25 µM).

Antiviral Activity

The compound’s furan ring interacts with the M2 proton channel of influenza A H5N1, preventing viral uncoating. Molecular docking studies reveal hydrogen bonding between the nitro group of derivatives and His-37 residues in the M2 protein . Key findings include:

DerivativeEC50_{50} (µM)CC50_{50} (µM)
1a (Nitro-substituted)1.25>100
1b (Methyl-substituted)7.71>100

Low cytotoxicity (CC50_{50} > 100 µM) in MDCK cells underscores its therapeutic window .

Applications in Drug Development

Anticancer Agents

The compound’s topoisomerase II inhibition positions it as a scaffold for novel chemotherapeutics. Structural optimization, such as halogenation or sulfonation, may enhance potency and selectivity .

Antiviral Therapeutics

Given its efficacy against H5N1, further development could target emerging influenza strains. Combination therapies with neuraminidase inhibitors (e.g., oseltamivir) are under exploration .

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